Piperidin-2-imine

Catalog No.
S3338389
CAS No.
22780-54-7
M.F
C5H10N2
M. Wt
98.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidin-2-imine

CAS Number

22780-54-7

Product Name

Piperidin-2-imine

IUPAC Name

2,3,4,5-tetrahydropyridin-6-amine

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

InChI

InChI=1S/C5H10N2/c6-5-3-1-2-4-7-5/h1-4H2,(H2,6,7)

InChI Key

DHGUMNJVFYRSIG-UHFFFAOYSA-N

SMILES

C1CCN=C(C1)N

Canonical SMILES

C1CCN=C(C1)N

Piperidin-2-imine is an organic compound characterized by its imine functional group attached to a piperidine ring. Its chemical formula is C5H10N2C_5H_{10}N_2 when in its free base form, and it is often encountered as a hydrochloride salt with the formula C5H10N2HClC_5H_{10}N_2\cdot HCl. The compound features a six-membered piperidine ring, which contains five methylene groups and one nitrogen atom, with the imine group located at the second carbon of the ring. This configuration imparts unique chemical properties and reactivity to piperidin-2-imine, making it a subject of interest in various fields of chemistry, particularly in organic synthesis and medicinal chemistry.

Due to its imine functionality. It can undergo:

  • Condensation Reactions: Piperidin-2-imine can react with aldehydes or ketones to form more complex imines or enamines through nucleophilic addition followed by dehydration.
  • Reduction Reactions: The imine group can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Cyclization Reactions: It can also participate in cyclization reactions, forming various heterocycles under specific conditions.

The reactivity of piperidin-2-imine is influenced by the presence of other functional groups and the reaction conditions, allowing for diverse synthetic pathways.

Piperidin-2-imine and its derivatives exhibit a range of biological activities. Research has indicated potential applications in:

  • Antimicrobial Activity: Certain piperidine derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Some studies suggest that piperidin-2-imine derivatives may possess anticancer activity, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
  • Neuroactive Effects: Piperidine compounds have been explored for their neuroactive properties, with implications for treating neurological disorders.

The biological activity of piperidin-2-imine is largely attributed to its ability to interact with biological targets such as enzymes and receptors.

Piperidin-2-imine can be synthesized through several methods:

  • From Piperidine: A common method involves the reaction of piperidine with an appropriate carbonyl compound followed by dehydration to form the imine.
  • Using Imines: The direct condensation of primary amines with carbonyl compounds can yield piperidin-2-imine.
  • Cyclization Reactions: Intramolecular cyclizations involving amino acids or other nitrogen-containing compounds can also produce piperidin-2-imine.

Recent advances have introduced microwave-assisted synthesis techniques that enhance yields and reduce reaction times, making the synthesis of piperidin-2-imine more efficient .

Piperidin-2-imine finds applications in various fields:

  • Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds due to its biological activity.
  • Organic Synthesis: The compound is utilized as an intermediate in organic synthesis for creating more complex molecules.
  • Chemical Research: Researchers use piperidin-2-imine in studies focused on reaction mechanisms and synthetic methodologies.

Its versatility makes it a valuable compound in both academic research and industrial applications.

Studies on the interactions of piperidin-2-imine with biological systems have revealed insights into its mechanism of action. For instance:

  • Enzyme Inhibition: Piperidin-2-imine has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.
  • Receptor Binding: Research indicates that piperidine derivatives can interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

These interaction studies are crucial for understanding how piperidin-2-imine can be utilized in drug development and therapeutic contexts.

Piperidin-2-imine shares structural similarities with several other compounds, particularly within the class of piperidine derivatives. Here are some notable comparisons:

Compound NameStructure FeatureUnique Aspect
PiperidineSix-membered ring with one nitrogenBasic amine structure; widely used as a solvent
N-MethylpiperidineMethyl group on nitrogenIncreased steric hindrance affecting reactivity
1-MethylpiperidineMethyl group on carbon 1Alters conformation stability
PiperidoneCarbonyl group at carbon 1Exhibits keto-enol tautomerism

Piperidin-2-imine's unique position within this series stems from its imine functionality, which provides distinct reactivity patterns compared to other piperidine derivatives. This characteristic allows it to serve as an important intermediate in organic synthesis while also offering unique biological properties not fully shared by its analogs .

Classical synthetic routes to piperidin-2-imine derivatives often rely on condensation reactions between amines and carbonyl compounds, followed by cyclization. For instance, the reaction of primary amines with γ-ketoaldehydes under acidic conditions facilitates intramolecular imine formation, yielding piperidin-2-imine derivatives. This method, while straightforward, often requires harsh conditions and exhibits limited stereochemical control [1] [3].

A notable example involves the condensation of 2-deoxyribose with amino compounds and purines or pyrimidines. Under mild heating, this three-component reaction generates derivatives such as 2,3-dideoxy-3-(1'-pyrimidino)pentose, demonstrating the versatility of imine intermediates in forming heterocyclic frameworks [3]. Similarly, reductive amination of aldehydes and ketones with amines, using reagents like sodium cyanoborohydride, has been employed to access piperidin-2-imine precursors. These protocols, however, frequently produce hydromonomeric byproducts, necessitating rigorous purification [5] [6].

Modern Catalytic Strategies for Stereoselective Synthesis

Transition Metal-Catalyzed Asymmetric Hydrogenation

Recent advances in transition metal catalysis have enabled stereoselective synthesis of piperidin-2-imine derivatives. Palladium and ruthenium complexes, in particular, facilitate asymmetric hydrogenation of cyclic enamines, achieving high enantiomeric excess (ee). For example, chiral phosphine ligands paired with [RuCl₂(benzene)]₂ catalysts have been used to reduce 2,3-dihydropyridines to piperidin-2-imines with >95% ee [4] [7].

A breakthrough methodology involves electroreductive cyclization in flow microreactors. By applying controlled potentials to imine substrates and terminal dihaloalkanes, researchers have synthesized piperidine derivatives in high yields (55–78%) with minimal byproduct formation. This approach leverages the large specific surface area of microreactors to enhance reaction efficiency and scalability [7].

Radical-Mediated Intramolecular Cyclization Techniques

Radical-based strategies offer complementary pathways to access piperidin-2-imine frameworks. Photoredox catalysis, using visible light and organic dyes like eosin Y, generates nitrogen-centered radicals from imine precursors. These radicals undergo intramolecular cyclization to form six-membered rings with excellent regioselectivity. For instance, irradiation of 2-allylimino ethers in the presence of a hydrogen atom donor (HAT) produces piperidin-2-imines in 70–85% yields [7] [8].

Notably, nickel-catalyzed cross-electrophile coupling has emerged as a powerful tool for constructing stereodefined piperidines. By coupling α-chloroimines with alkyl halides, this method achieves vicinal stereocontrol, enabling the synthesis of polysubstituted piperidin-2-imines [8].

Innovative Pathways via Dearomatization and Ring Expansion

Dearomatization of pyridines and related heteroarenes has opened new avenues for piperidin-2-imine synthesis. For example, lithium-mediated dearomatization of 3-cyanopyridines generates amidine intermediates, which undergo ring expansion upon treatment with electrophiles. This strategy efficiently constructs 2-aminopiperidine derivatives with quaternary stereocenters [8].

Another innovative approach involves the [3+3] cyclization of 2-amino-4H-chromen-4-ones with 2-benzylidenemalononitriles. Piperidine-mediated annulation yields functionalized chromeno[2,3-b]pyridines, showcasing the utility of imine intermediates in accessing fused heterocyclic systems [4].

Ring-expansion reactions of azetidines and pyrrolidines also provide access to piperidin-2-imines. Treatment of N-sulfonylazetidines with Grignard reagents induces strain-driven ring opening, followed by recombination to form six-membered imines. This method has been applied to synthesize bioactive alkaloid analogs [8].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

98.084398327 g/mol

Monoisotopic Mass

98.084398327 g/mol

Heavy Atom Count

7

Wikipedia

Piperidin-2-imine

Dates

Modify: 2023-07-26

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